![molecular formula C18H21NO2 B14796383 [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol: is an organic compound with the molecular formula C18H21NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol typically involves the reaction of 3,4-dihydroquinoline derivatives with phenoxyethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the quinoline derivative reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated quinoline derivatives can react with nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown activity against certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its role in treating diseases such as cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用機序
The mechanism of action of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
類似化合物との比較
- **1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
- **1-(2-ethoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
- **1-(2-phenoxyethyl)-3,4-dihydroisoquinoline
Comparison: Compared to its analogs, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol exhibits unique properties due to the presence of the phenoxyethyl group. This group enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, potentially increasing its biological activity. Additionally, the compound’s quinoline core provides a versatile scaffold for further functionalization, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-14-15-6-4-10-18-17(15)9-5-11-19(18)12-13-21-16-7-2-1-3-8-16/h1-4,6-8,10,20H,5,9,11-14H2 |
InChIキー |
AOINKSCOTSPBKA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,18,27,36,37,39,40,41-Octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14796301.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)
![2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14796313.png)
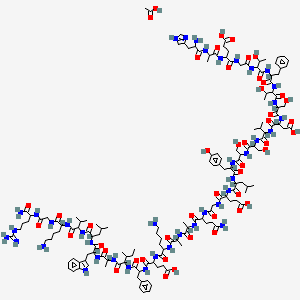
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)
![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)
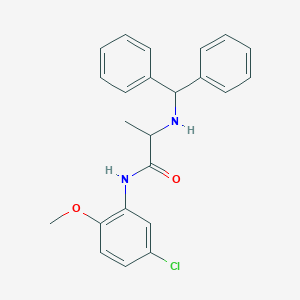
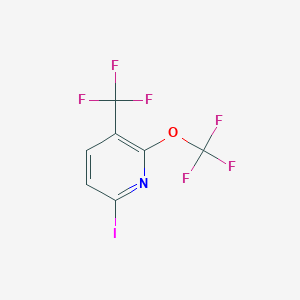
![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)
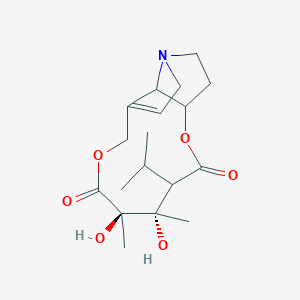
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
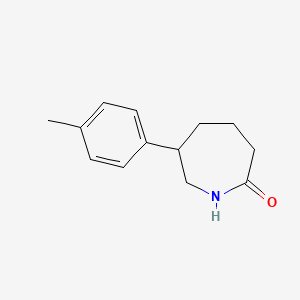
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
